PMAP-36 Exhibits 8-Fold Higher Bactericidal Potency Than LL-37 Against Escherichia coli at High Bacterial Density
In a direct head-to-head comparison using the colony count assay at high bacterial density (5×10⁸ CFU/mL E. coli), the minimum bactericidal concentration (MBC) of PMAP-36 was 20 μM, compared to 160 μM for human LL-37 and 40 μM for chicken CATH-2 [1]. This represents an 8-fold potency advantage for PMAP-36 over LL-37 and a 2-fold advantage over CATH-2 under conditions that mimic heavy bacterial burden encountered in established infections.
| Evidence Dimension | Minimum bactericidal concentration (MBC) against Escherichia coli at high bacterial density |
|---|---|
| Target Compound Data | PMAP-36 MBC = 20 μM |
| Comparator Or Baseline | LL-37 MBC = 160 μM; CATH-2 MBC = 40 μM |
| Quantified Difference | PMAP-36 is 8-fold more potent than LL-37 and 2-fold more potent than CATH-2 |
| Conditions | E. coli at 5×10⁸ CFU/mL, colony count assay, 37°C, physiological medium |
Why This Matters
Higher potency at high bacterial density translates directly to lower required dosing, reduced peptide synthesis cost per treatment, and potentially improved efficacy in established infections where bacterial load is substantial.
- [1] Scheenstra MR, van den Belt M, Tjeerdsma-van Bokhoven JLM, Schneider VAF, Ordonez SR, van Dijk A, Veldhuizen EJA, Haagsman HP. Cathelicidins PMAP-36, LL-37 and CATH-2 are similar peptides with different modes of action. Sci Rep. 2019;9:4780. doi:10.1038/s41598-019-41246-6 View Source
